Home > Products > Screening Compounds P116384 > Calcifediol monohydrate
Calcifediol monohydrate -

Calcifediol monohydrate

Catalog Number: EVT-463306
CAS Number:
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Calcifediol is derived from the photoconversion of 7-dehydrocholesterol in the skin upon exposure to ultraviolet light, followed by metabolic conversion in the liver. It is classified under the broader category of vitamin D metabolites and is recognized for its bioavailability and efficacy in raising serum levels of 25-hydroxyvitamin D .

Synthesis Analysis

The synthesis of calcifediol monohydrate involves several key steps:

  1. Fermentation: The process begins with the fermentation of a genetically modified strain of Saccharomyces cerevisiae, which produces sterols, primarily trienols .
  2. Chemical Conversion: Following fermentation, the sterols undergo saponification, extraction, hydroxylation, and isomerization via photoconversion. This series of reactions transforms the sterols into calcifediol .
  3. Crystallization and Purification: The crude product is then crystallized, isolated, and dried to yield calcifediol monohydrate. The final product undergoes recrystallization to ensure purity and stability .
  4. Quality Control: The synthesis process adheres to Good Manufacturing Practices (GMP) and includes rigorous analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm identity and purity .
Molecular Structure Analysis

Calcifediol monohydrate features a complex steroidal structure characterized by:

  • Steroidal Backbone: The molecule contains four fused rings typical of steroid structures.
  • Hydroxyl Groups: It has two hydroxyl groups at positions 3 and 25 on the steroid skeleton, which are critical for its biological activity.
  • Monohydrate Form: The presence of one water molecule per molecule of calcifediol contributes to its stability and solubility characteristics.

The molecular structure allows for interaction with vitamin D receptors, facilitating its role in calcium metabolism .

Chemical Reactions Analysis

Calcifediol participates in several chemical reactions that are vital for its function:

  1. Conversion to Calcitriol: Calcifediol undergoes further hydroxylation at the 1-alpha position in the kidneys to form 1,25-dihydroxyvitamin D3 (calcitriol), which is the biologically active form of vitamin D .
  2. Binding Interactions: Calcifediol can bind to vitamin D receptors in various tissues, influencing gene expression related to calcium absorption and bone health .
  3. Metabolic Pathways: The compound's metabolism involves feedback mechanisms where serum calcium levels regulate parathyroid hormone secretion, which in turn influences calcitriol synthesis .
Mechanism of Action

The mechanism of action for calcifediol primarily involves:

  • Calcium Homeostasis: Calcifediol enhances intestinal absorption of calcium by promoting the expression of calcium transport proteins through its interaction with vitamin D receptors (VDR) .
  • Gene Regulation: Binding to VDR leads to transcriptional regulation of genes involved in calcium metabolism, including those for parathyroid hormone and osteocalcin .
  • Non-genomic Effects: Calcifediol also exhibits rapid non-genomic actions that can influence cellular signaling pathways such as phosphoinositide signaling, leading to immediate physiological responses like increased calcium transport across cell membranes .
Physical and Chemical Properties Analysis

Calcifediol monohydrate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as white to almost white crystals.
  • Solubility: Calcifediol is more hydrophilic compared to its precursor vitamin D3, making it less prone to sequestration in adipose tissue and enhancing its bioavailability .
  • Stability: The compound maintains stability under specified conditions when produced according to GMP standards. Its stability profile allows it to be used effectively in dietary supplements .
Applications

Calcifediol monohydrate has diverse applications:

  1. Nutritional Supplements: It is utilized as a dietary supplement for individuals with low serum levels of vitamin D or those at risk for deficiency due to malabsorption issues or limited sun exposure .
  2. Clinical Use: Calcifediol is employed in clinical settings for managing conditions related to calcium metabolism disorders such as osteoporosis or rickets .
  3. Food Industry: As a novel food ingredient, calcifediol monohydrate is incorporated into functional foods aimed at improving vitamin D status among populations at risk for deficiency .
Biosynthesis and Metabolic Pathways of Calcifediol Monohydrate

Hepatic Hydroxylation Mechanisms: CYP2R1 and CYP27A1 Isoforms

The conversion of vitamin D₃ (cholecalciferol) to calcifediol occurs primarily in the liver via microsomal cytochrome P450 2R1 (CYP2R1) and mitochondrial cytochrome P450 27A1 (CYP27A1). CYP2R1 exhibits high substrate specificity for vitamin D₃ and demonstrates superior catalytic efficiency (Kₘ ≈ 1.5 μM, Vₘₐₓ ≈ 4.2 pmol/min/mg) compared to CYP27A1 (Kₘ ≈ 25 μM) [1] [10]. Genetic polymorphisms in CYP2R1 (e.g., rs10741657, rs2060793) significantly reduce calcifediol synthesis efficiency and correlate with vitamin D insufficiency phenotypes [5] [8]. While CYP27A1 contributes to 25-hydroxylation, its broader substrate specificity includes cholesterol derivatives, rendering it less critical for vitamin D metabolism under physiological conditions [2] [10]. Post-hydroxylation, calcifediol binds vitamin D-binding protein (DBP) for systemic transport, exhibiting a prolonged serum half-life (15–25 days) due to protein stabilization [1] [6].

Table 1: Enzymatic Characteristics of Hepatic Vitamin D₃ 25-Hydroxylases

EnzymeLocalizationKₘ (μM)Vₘₐₓ (pmol/min/mg)Genetic Influence
CYP2R1Microsomal1.54.2SNPs (rs10741657) reduce activity
CYP27A1Mitochondrial251.8Minor contribution to calcifediol

Renal Activation Pathways: 1α-Hydroxylase (CYP27B1) Regulation

Renal conversion of calcifediol to calcitriol is catalyzed by 1α-hydroxylase (CYP27B1) in proximal tubule mitochondria. This process is stringently regulated by:

  • Parathyroid hormone (PTH): Upregulates CYP27B1 transcription via cAMP-PKA signaling during hypocalcemia [1] [3].
  • Fibroblast growth factor-23 (FGF-23): Suppresses CYP27B1 and induces CYP24A1 in response to hyperphosphatemia [3] [7].
  • Calcitriol feedback: Inhibits CYP27B1 transcription independently of VDR-DNA binding, likely via protein-protein interactions [2].Calcitriol production increases >1,000-fold in vitamin D-deficient states when PTH is elevated, whereas FGF-23 can reduce calcitriol by >50% within hours [3]. Chronic kidney disease (CKD) stages 3–4 impair this activation, necessitating therapeutic calcifediol or calcitriol supplementation [3] [7].

Figure: Renal Regulation of Calcitriol Synthesis

Hypocalcemia → PTH ↑ → cAMP ↑ → CYP27B1 ACTIVATION → Calcitriol ↑  Hyperphosphatemia → FGF-23 ↑ → CYP27B1 SUPPRESSION + CYP24A1 ACTIVATION → Calcitriol ↓  

Extra-Renal Synthesis in Immune and Epithelial Tissues

CYP27B1 is expressed extra-renally in macrophages, keratinocytes, and enterocytes, enabling autocrine/paracrine calcitriol synthesis:

  • Macrophages: Toll-like receptor (TLR) activation (e.g., by Mycobacterium tuberculosis) induces CYP27B1, enabling intracrine calcitriol to stimulate antimicrobial peptide (cathelicidin) expression [1] [6].
  • Keratinocytes: UVB exposure upregulates local CYP27B1, facilitating epidermal vitamin D metabolism independent of renal hydroxylation [1].
  • Colon/Prostate epithelia: Autocrine calcitriol regulates cell differentiation and apoptosis, with calcifediol serving as the proximate substrate [6] [10].This extra-renal pathway explains hypercalcemia in granulomatous diseases (e.g., sarcoidosis), where uncontrolled macrophage CYP27B1 activity generates excessive calcitriol [2] [6].

Catabolic Inactivation via 24-Hydroxylase (CYP24A1)

Calcitriol and calcifediol are inactivated by CYP24A1, which catalyzes C-23/C-24 hydroxylation, initiating side-chain cleavage to water-soluble calcitroic acid. Key features include:

  • Calcitriol induction: The vitamin D receptor (VDR) binds vitamin D response elements (VDREs) in the CYP24A1 promoter, increasing transcription >100-fold [3] [7].
  • Tissue distribution: Ubiquitous expression, highest in kidney and target tissues (intestine, bone) [2] [7].
  • Pharmacological implications: Bolus calcifediol dosing rapidly induces CYP24A1, accelerating its own inactivation. Modified-release formulations mitigate this by gradual calcifediol delivery [7].CYP24A1 mutations cause idiopathic infantile hypercalcemia due to impaired hormone degradation [3] [5].

Table 2: Primary Catabolites of Vitamin D Metabolites via CYP24A1

SubstrateInitial Hydroxylation SitePrimary CataboliteSolubility
CalcitriolC-241,24,25-(OH)₃D₃↑ Water solubility
CalcifediolC-2424,25-(OH)₂D₃↑ Water solubility
BothC-23/C-24 oxidationCalcitetroic acid (excreted)High water solubility

Properties

Product Name

Calcifediol monohydrate

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25?,27-;/m1./s1

InChI Key

WRLFSJXJGJBFJQ-TYYIMESOSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.